(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol
Description
Properties
IUPAC Name |
(2-bromophenyl)-(2,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-10-7-8-14(19-2)12(9-10)15(17)11-5-3-4-6-13(11)16/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRMOAWYHFPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 2,5-dimethoxybenzyl alcohol under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of (2-Bromophenyl)(2,5-dimethoxyphenyl)ketone.
Reduction: Formation of (2-Bromophenyl)(2,5-dimethoxyphenyl)methane.
Substitution: Formation of (2-Aminophenyl)(2,5-dimethoxyphenyl)methanol or (2-Thiophenyl)(2,5-dimethoxyphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Structural Analogs with Halogen and Methoxy Substitutions
Key Observations :
- Electronic Effects: Bromine (electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized electronic environment, influencing reactivity. In contrast, Midodrine’s ethanolamine group enables vasopressor activity via α-adrenergic receptor agonism .
- Solubility: The hydroxyl group in this compound enhances polarity compared to the chloroacetyl derivative in , which is more lipophilic.
- Biological Activity : Halogenated analogs (e.g., bromine, chlorine) often exhibit enhanced bioactivity due to increased membrane permeability and metabolic stability .
Analogs with Amino and Multiple Halogen Substituents
Key Differences :
- Amino Groups: The amino group in (2-Amino-3,5-dibromophenyl)methanol increases basicity and hydrogen-bonding capacity, contrasting with the neutral methoxy groups in the target compound .
- Pharmacological Targets : N-Benzylated 2-arylethylamines (e.g., 2C-H, 2C-B) act as serotonin receptor ligands, whereas the target compound’s bioactivity is linked to radical scavenging .
Biological Activity
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom and two methoxy groups attached to phenyl rings, may exhibit various pharmacological properties. The current research focuses on its biological activity, including antioxidant, anticancer, and enzyme inhibition effects.
- Molecular Formula : C15H15BrO3
- Molecular Weight : Approximately 323.18 g/mol
- Structure : The compound consists of a central methanol group linked to two distinct phenyl rings: one being 2-bromophenyl and the other being 2,5-dimethoxyphenyl.
Antioxidant Activity
The presence of methoxy groups in this compound enhances its ability to scavenge free radicals. Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that compounds similar to this compound may possess anticancer activities. For instance, bromophenols have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and human hepatoma cells. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis .
A notable study reported that derivatives of bromophenols could inhibit cancer cell growth in vitro, with IC50 values indicating potent activity against specific cancer types .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may affect key metabolic enzymes. For example:
- Carbonic Anhydrase Inhibition : Compounds with similar structures have shown effective inhibition against carbonic anhydrase isoenzymes, which are implicated in conditions such as glaucoma and epilepsy. The Ki values for related compounds ranged from 1.63 nM to 25.67 nM against human carbonic anhydrase I and II .
- Acetylcholinesterase Inhibition : Similar bromophenol derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Bromophenyl)(2,5-dimethoxyphenyl)methanol | C15H15BrO3 | Different bromination position |
| (2-Bromo-4,5-dimethoxyphenyl)methanol | C15H17BrO3 | Additional methoxy group at position 5 |
| (4-Bromo-3-methylphenyl)(2,4-dimethoxyphenyl)methanol | C16H17BrO3 | Contains a methyl group instead of bromine |
This table highlights the structural variations among related compounds and their potential implications on biological activity.
Case Studies and Research Findings
- Antioxidant Activity Study : A study demonstrated that methoxy-substituted phenols exhibited enhanced radical scavenging activities compared to their unsubstituted counterparts.
- Cytotoxicity Assessment : Another investigation revealed that certain bromophenol derivatives effectively inhibited the growth of human cancer cell lines with IC50 values ranging from 8.7 µg/mL for hepatoma cells .
- Enzyme Inhibition Research : Recent findings indicated that novel bromophenol derivatives showed significant inhibition against metabolic enzymes relevant to diabetes management and neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol, and what are the critical reaction conditions?
Methodological Answer: The compound can be synthesized via two primary routes:
- Reductive Amination Pathway : Starting from 2-(2,5-dimethoxyphenyl)ethanamine (2C-H) and 2-bromobenzaldehyde, the imine intermediate is reduced using sodium borohydride in methanol. This method is efficient for introducing the bromophenyl group .
- Condensation-Cyclization Strategy : A Schiff base intermediate is formed by reacting 2-hydroxy-4,6-dimethoxybenzaldehyde with 4-bromoaniline in ethanol under reflux. Subsequent cyclization or reduction steps yield the target alcohol .
Critical Conditions : - Temperature control (reflux at ~78°C for ethanol-based reactions).
- Solvent choice (methanol for reductive amination; ethanol for condensation).
- Stoichiometric ratios (1:1 aldehyde/amine for imine formation).
Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals for methoxy groups (δ 3.70–3.85 ppm), aromatic protons (δ 6.5–7.5 ppm), and the hydroxyl proton (δ 2.5–3.5 ppm, broad).
- ¹³C NMR : Peaks for the quaternary carbons (e.g., C-Br at ~115 ppm) and methoxy carbons (~55 ppm).
- X-Ray Crystallography :
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s electronic properties?
Methodological Answer:
- Computational Validation :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict UV-Vis absorption spectra and compare with experimental results.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify discrepancies in electron density distribution.
- Experimental Cross-Check :
Q. What strategies optimize regioselectivity in the bromination of the dimethoxyphenyl moiety during synthesis?
Methodological Answer:
- Directing Groups : Introduce electron-donating groups (e.g., methoxy) at the 2- and 5-positions to direct bromination to the para position relative to the hydroxyl group.
- Catalytic Systems : Use Lewis acids like FeBr₃ to enhance selectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the desired position .
Q. How can enantiomeric resolution be achieved for this compound, given its potential chiral centers?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 ratio) for baseline separation.
- Derivatization : Convert the alcohol to a diastereomeric ester (e.g., with Mosher’s acid chloride) and analyze via ¹H NMR .
Q. What thermal analysis techniques are suitable for studying its stability under high-temperature conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points (expected range: 67–71°C) and detect decomposition exotherms.
- Thermogravimetric Analysis (TGA) : Assess weight loss profiles under nitrogen atmosphere (heating rate: 10°C/min).
- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity, which impacts thermal stability .
Q. How can researchers investigate the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Vitro Studies :
- Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS.
- Isotopic Labeling : Use deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d₄) to track metabolic transformations .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength).
- Computational Modeling : Identify transition states using Gaussian09 to predict SN1 vs. SN2 pathways.
- Isotope Effects : Compare ¹²C/¹³C kinetic isotope effects (KIEs) to infer mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
